

Penthiopyrad: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Penthiopyrad

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Introduction

Penthiopyrad is a broad-spectrum pyrazole-carboxamide fungicide highly effective against a wide range of plant-pathogenic fungi. Belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), it plays a crucial role in modern crop protection strategies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, fungicidal efficacy, toxicological profile, and environmental fate of **penthiopyrad**.

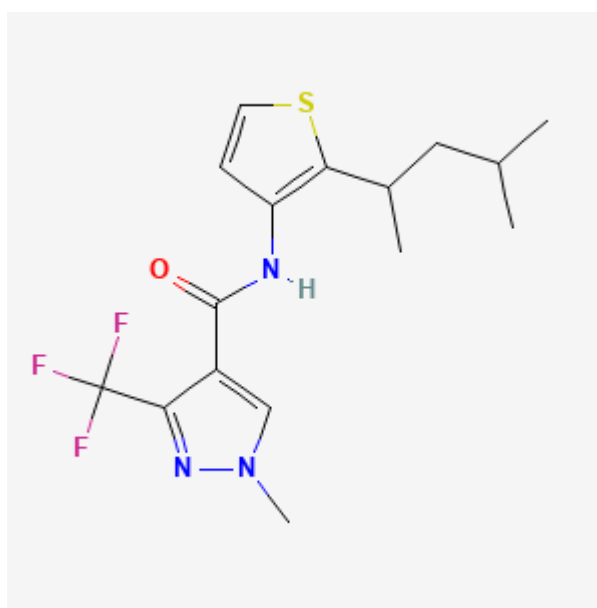
Chemical Identity and Properties

Penthiopyrad is a chiral molecule, with the technical grade material typically being a racemic mixture of its two enantiomers.^[1]

Table 1: Chemical Identification of **Penthiopyrad**

Identifier	Value
IUPAC Name	(RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
CAS Number	183675-82-3[2]
Molecular Formula	C ₁₆ H ₂₀ F ₃ N ₃ OS[2]
Molecular Weight	359.41 g/mol [2]

Chemical Structure

Table 2: Physicochemical Properties of **Penthiopyrad**

Property	Value	Reference
Appearance	White crystalline solid	[3]
Melting Point	108.7 °C	[3]
Boiling Point	Decomposes before boiling	[1]
Water Solubility (20 °C)	7.53 mg/L	[3]
Vapor Pressure (25 °C)	6.43×10^{-6} Pa	[3]
pKa	10.0	[1]
Log P (octanol-water partition coefficient)	3.2 (at 24 °C)	[3]

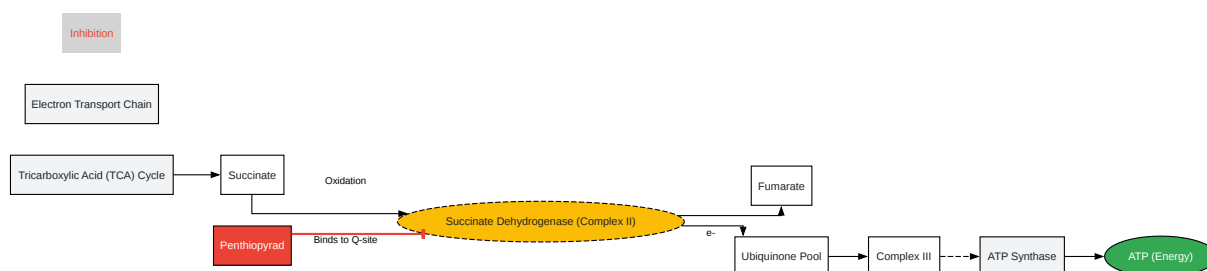
Mechanism of Action: Succinate Dehydrogenase Inhibition

Penthiopyrad's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3][4][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, **penthiopyrad** blocks the oxidation of succinate to fumarate.[6] This disruption has two major consequences for the fungal cell:

- **Inhibition of the TCA Cycle:** The blockage of succinate oxidation halts the tricarboxylic acid cycle, a central metabolic pathway for the production of energy precursors.
- **Interruption of the Electron Transport Chain:** The transfer of electrons from succinate to the electron transport chain is prevented, leading to a severe reduction in ATP synthesis.[3]

The resulting energy deficit ultimately leads to the cessation of fungal growth and development, including spore germination, mycelial growth, and sporulation.[7]



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Mechanism of action of **penthiopyrad**.

Experimental Protocols

General Protocol for In Vitro Fungicidal Activity Assay

The following is a generalized protocol for determining the in vitro fungicidal activity of **penthiopyrad** against a target fungal pathogen. Specific parameters may need to be optimized depending on the fungus being tested.

1. Preparation of Fungal Cultures:

- The target fungus (e.g., *Sclerotinia sclerotiorum*, *Rhizoctonia solani*, *Botrytis cinerea*) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).
- Cultures are incubated at an optimal temperature (e.g., 20-25°C) until sufficient mycelial growth or sporulation is achieved.

2. Preparation of **Penthiopyrad** Stock and Working Solutions:

- A stock solution of technical grade **penthiopyrad** is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial dilutions of the stock solution are made to obtain a range of desired test concentrations.

3. Mycelial Growth Inhibition Assay:

- The required concentrations of **penthiopyrad** are incorporated into molten PDA medium.
- The amended medium is poured into Petri dishes. A control group with the solvent alone is also prepared.
- A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture is placed in the center of each Petri dish.
- The plates are incubated at the optimal temperature for the fungus.
- The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
- The percentage of mycelial growth inhibition is calculated using the formula:
- $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$
- Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
- The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is determined by probit analysis of the concentration-response data.^[1]

4. Spore Germination Inhibition Assay (for sporulating fungi):

- A spore suspension of the target fungus is prepared in sterile distilled water and the concentration is adjusted using a hemocytometer.
- The spore suspension is mixed with various concentrations of **penthiopyrad** solutions.
- Aliquots of the mixture are placed on a microscope slide or in the wells of a microtiter plate.
- The slides or plates are incubated in a humid chamber at the optimal temperature for a specific period.
- The percentage of spore germination is determined by observing a set number of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
- The percentage of inhibition of spore germination is calculated, and the EC50 value is determined.

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Workflow for fungicidal activity assay.

Fungicidal Efficacy

Penthiopyrad exhibits excellent efficacy against a broad spectrum of fungal pathogens.

Table 3: Efficacy of **Penthiopyrad** against Key Fungal Pathogens

Fungal Pathogen	Disease	EC50 Value (µg/mL)	Reference
Sclerotinia sclerotiorum	White Mold	0.0096 - 0.2606	[1][3]
Rhizoctonia solani	Rhizoctonia Root and Crown Rot	S-(+)-enantiomer: 0.035	[8]
R-(-)-enantiomer: 34.6	[8]		
Botrytis cinerea	Gray Mold	0.039 - 2.550 (mycelial growth)	[9]
0.013 - 0.286 (conidial germination)	[9]		

Studies have demonstrated both protective and curative activity of **penthiopyrad** against *Sclerotinia sclerotiorum* on rapeseed leaves.[1] For *Rhizoctonia solani* on sugar beet, in-furrow and soil drench applications have been shown to be effective, indicating the importance of proximity to the pathogen in the soil for optimal control.[2]

Toxicological Profile

Table 4: Acute Toxicity of **Penthiopyrad**

Test	Species	Result	Reference
Oral LD50	Rat	> 2000 mg/kg	[4]
Dermal LD50	Rat	> 2000 mg/kg	[4]
Inhalation LC50	Rat	> 2.87 mg/L (4h)	[7]
Eye Irritation	Rabbit	Minimally irritating	[10]
Skin Irritation	Rabbit	Non-irritating	[10]
Skin Sensitization	Guinea pig	Not a sensitizer	[10]

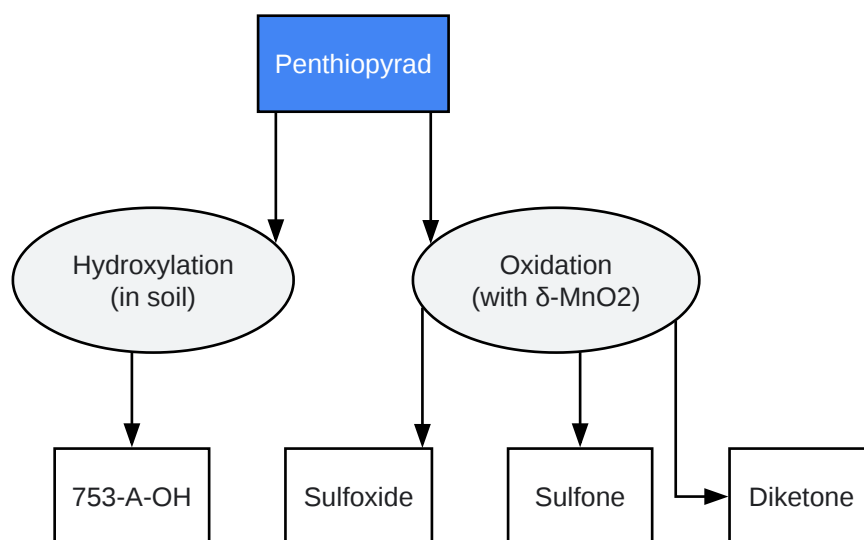
Penthiopyrad has low acute toxicity via oral, dermal, and inhalation routes.[10] Repeated dose studies in animals have shown effects on the liver, thyroid, adrenals, and kidneys at high doses.[10] There is no evidence of carcinogenicity or reproductive toxicity.[10]

Environmental Fate

Soil: The degradation half-life of **penthiopyrad** in soil is reported to range from 38.9 to 97.6 days.[3] Degradation is stereoselective, with the S-(+)-enantiomer degrading preferentially in some soils.[3] The primary degradation pathway in soil is thought to be hydroxylation.[3]

Water: **Penthiopyrad** is stable to hydrolysis under neutral and acidic conditions. Photolysis in water is not a significant degradation pathway.

Degradation: One identified degradation product is 753-A-OH, formed through a hydroxylation reaction.[3] In the presence of manganese dioxide (δ -MnO₂), **penthiopyrad** can be degraded to form sulfoxides, sulfones, and a diketone.[1][2]



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Simplified degradation pathways of **penthiopyrad**.

Conclusion

Penthiopyrad is a highly effective SDHI fungicide with a well-characterized mechanism of action. Its broad spectrum of activity against key plant pathogens, coupled with a favorable toxicological profile, makes it a valuable tool for integrated pest management programs. Understanding its chemical properties, biological activity, and environmental fate is essential for its responsible and effective use in research and agriculture.

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- To cite this document: BenchChem. [Penthiopyrad: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7944325#chemical-structure-and-properties-of-penthiopyrad]

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